molecular formula C9H6BrF5O B8170695 2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene

2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8170695
M. Wt: 305.04 g/mol
InChI Key: AOFHJEMTGSQIBY-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene: is an organic compound characterized by the presence of bromine, difluoromethyl, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3).

    Introduction of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol (CF3CH2OH) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols, ethers

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, the compound’s potential as a pharmaceutical intermediate is of interest. Its unique structure may contribute to the development of new drugs with improved efficacy, selectivity, and safety profiles.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its fluorinated groups impart desirable properties such as chemical resistance, thermal stability, and hydrophobicity.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene involves its interactions with molecular targets such as enzymes, receptors, and other biomolecules. The bromine atom and fluorinated groups can influence the compound’s binding affinity, selectivity, and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)benzene
  • 2-Bromo-1-(bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene

Uniqueness

Compared to similar compounds, 2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both difluoromethyl and trifluoroethoxy groups. These functional groups impart distinct chemical properties, such as increased lipophilicity, chemical stability, and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5O/c10-7-5(8(11)12)2-1-3-6(7)16-4-9(13,14)15/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFHJEMTGSQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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